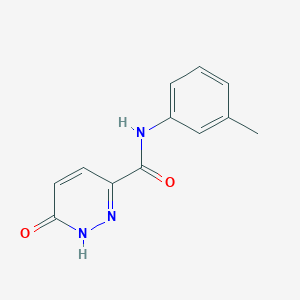

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide

Description

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a six-membered dihydropyridazine ring with a ketone group at position 6 and a carboxamide substituent at position 2. The meta-tolyl (m-tolyl) group attached to the carboxamide nitrogen distinguishes it from other analogs. Pyridazinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(3-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-3-2-4-9(7-8)13-12(17)10-5-6-11(16)15-14-10/h2-7H,1H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBBCGOQWVECKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Functional Group Modifications

- 6-oxo-N′-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide () :

Replaces the m-tolyl carboxamide with a benzylidene-hydrazide group. This introduces a conjugated Schiff base system, which may enhance π-π stacking interactions but reduce metabolic stability compared to the carboxamide . - 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde () :

Substitutes the carboxamide with a formyl group. The aldehyde’s electrophilicity could facilitate nucleophilic interactions but may render the compound less stable under physiological conditions .

Substituent Position and Electronic Effects

- N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (): Features a 3,4-dimethylphenyl group instead of m-tolyl.

- 1-[(4-fluorophenyl)methyl]-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide () :

Incorporates a 4-fluorobenzyl group and isopropylamine. The fluorine atom’s electron-withdrawing nature and the branched alkyl chain may enhance lipophilicity and blood-brain barrier penetration .

Heterocyclic Core Modifications

Pharmacological Implications

- Proteasome Inhibition () : The m-tolyl group’s moderate lipophilicity may optimize proteasome binding compared to bulkier substituents (e.g., 3,4-dimethylphenyl) or polar groups (e.g., hydrazide) .

- Antimicrobial Activity () : Carboxamide derivatives generally exhibit better solubility and target engagement than aldehydes or hydrazides, which may degrade or aggregate in aqueous environments .

Structural and Crystallographic Insights

- Hydrogen Bonding () : The carboxamide group in the target compound can form robust N–H···O and C=O···H bonds, stabilizing crystal lattices or enzyme interactions. In contrast, hydrazide derivatives () may adopt less predictable hydrogen-bonding patterns .

- Crystallographic Data (): Pyridazinone derivatives with small substituents (e.g., carbaldehyde) crystallize in monohydrate forms, while bulkier groups (e.g., m-tolyl) likely form anhydrous crystals with higher melting points .

Biological Activity

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by a pyridazine ring with a carboxamide group and a tolyl substituent, positions it as a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C_{11}H_{10}N_{4}O_{2}

- Molecular Weight : 218.22 g/mol

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects. Research indicates that the compound may exhibit inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism, respectively .

Biological Activity Overview

The compound has been studied for its potential in several biological applications:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings from recent research:

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of pyridazine compounds, including this compound. The study found that certain derivatives exhibited significantly lower MIC values against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin, suggesting a potential for use in treating resistant infections .

Q & A

What are the optimal synthetic routes for 6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of dihydropyridazine derivatives typically involves multi-step reactions, including condensation, cyclization, and substitution. For example, similar compounds like ethyl 1-(3-bromophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate require precise control of temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF for polar intermediates) to achieve yields >70% . Key steps include:

- Ring formation : Use of hydrazine derivatives for pyridazine ring closure.

- Substitution reactions : Introducing the m-tolyl group via nucleophilic aromatic substitution or coupling reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product.

Advanced note : Computational modeling (e.g., DFT) can predict reactivity of intermediates, reducing trial-and-error optimization .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in dihydropyridazine derivatives?

Answer:

- 1H/13C NMR : Confirm regiochemistry of substituents. For instance, the m-tolyl group shows distinct aromatic splitting patterns (meta-substitution: two doublets in 1H NMR) .

- IR : Validate carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and NH groups (~3300 cm⁻¹) .

- HRMS : Verify molecular formula (e.g., [M+H]+ calculated for C12H11N3O2: 230.0933).

Advanced application : 2D NMR (e.g., NOESY) can distinguish between tautomeric forms (e.g., 1,6-dihydro vs. 1,4-dihydro isomers) .

What biological targets are associated with this compound, and how are binding affinities measured?

Answer:

Dihydropyridazines often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) via hydrogen bonding and π-π interactions. Methods include:

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., ATPase activity for kinases) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets .

- Molecular docking : Predict binding poses with software like AutoDock Vina (validated by mutagenesis studies) .

Data contradiction : Discrepancies between in silico and experimental results may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

How can structure-activity relationship (SAR) studies guide the optimization of dihydropyridazine derivatives?

Answer:

SAR focuses on:

- Core modifications : Replacing the pyridazine ring with pyridine or triazine alters electronic properties and solubility .

- Substituent effects : Electron-withdrawing groups (e.g., -NO2) on the m-tolyl ring enhance kinase inhibition but reduce bioavailability .

- Bioisosteres : Replacing the carboxamide with sulfonamide improves metabolic stability .

Advanced approach : Fragment-based drug design (FBDD) identifies minimal pharmacophores for lead optimization .

What experimental design strategies mitigate batch-to-batch variability in dihydropyridazine synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) and optimize robustness .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Statistical control : Apply Six Sigma principles to reduce impurity formation (e.g., ≤0.5% by HPLC) .

How are conflicting bioactivity data resolved for dihydropyridazine analogs across different assay platforms?

Answer:

Conflicting data (e.g., high potency in cell-free assays vs. low cellular activity) may arise from:

- Membrane permeability issues : Measure logP (e.g., >3 for optimal permeability) and use PAMPA assays .

- Off-target effects : Employ proteome-wide profiling (e.g., CETSA) to identify non-specific binding .

- Assay artifacts : Validate with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

What computational tools predict the metabolic stability of this compound?

Answer:

- ADMET predictors : Software like ADMET Predictor™ or SwissADME estimates CYP450 metabolism and clearance .

- Quantum mechanics/molecular mechanics (QM/MM) : Models oxidation pathways (e.g., hydroxylation at C4) .

- In vitro validation : Use human liver microsomes (HLM) with LC-MS/MS to quantify metabolite formation .

How do formulation challenges (e.g., solubility) impact preclinical testing of dihydropyridazine derivatives?

Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .

- Salt formation : Convert the carboxamide to a sodium salt for improved aqueous solubility (>10 mg/mL) .

- Nanoparticle delivery : Encapsulate in PLGA nanoparticles for sustained release in vivo .

What are the ethical and safety considerations for handling dihydropyridazine derivatives in labs?

Answer:

- Toxicity screening : Perform Ames tests for mutagenicity and zebrafish assays for acute toxicity .

- Waste disposal : Follow EPA guidelines for nitrosamine-containing byproducts (e.g., incineration at >1200°C) .

- Occupational safety : Use glove boxes for air-sensitive steps (e.g., boronic acid couplings) .

How can interdisciplinary collaboration accelerate the translation of dihydropyridazine research into clinical candidates?

Answer:

- Medicinal chemistry + biology : Jointly optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles .

- Data sharing : Use platforms like ICReDD to integrate computational predictions with high-throughput screening .

- Regulatory early dialogue : Engage with agencies (e.g., FDA) during IND-enabling studies to align on endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.